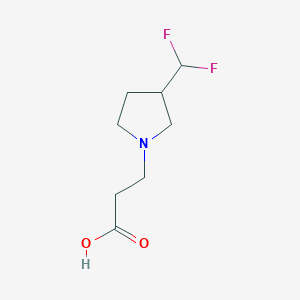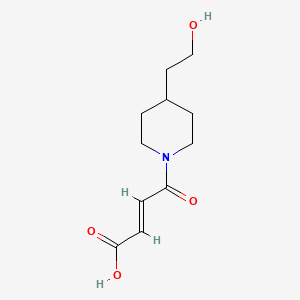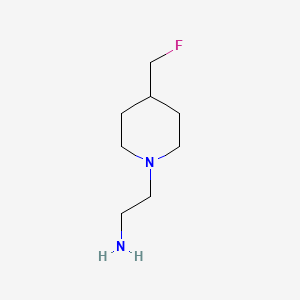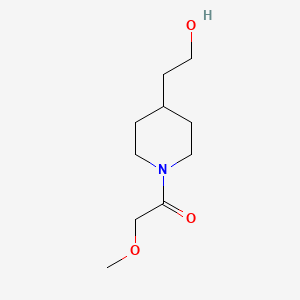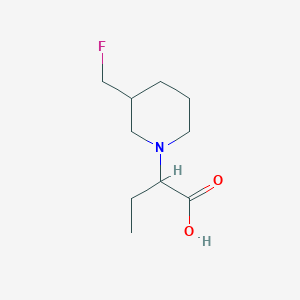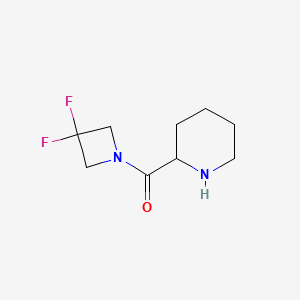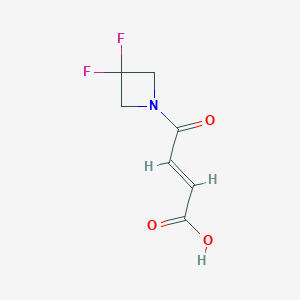
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
描述
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a unique compound that integrates a pyrazole ring with a pyridine ring. It is notable for its complex chemical structure, which provides a diverse range of functional applications in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps
Formation of the Pyrazole Ring: : Initially, the pyrazole ring is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Chloromethylation: : The resulting pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid.
Attachment of the Pyridine Ring: : The chloromethylated pyrazole is reacted with a pyridine derivative under nucleophilic substitution conditions to form the desired compound.
Introduction of the Fluoroethyl Group: : Finally, a fluoroethylation step, often via a Friedel-Crafts alkylation, introduces the 2-fluoroethyl group.
Industrial Production Methods: Large-scale production may involve optimization of reaction conditions, use of catalysts to increase yield and purity, and implementation of continuous flow processes for efficiency and cost-effectiveness.
Types of Reactions It Undergoes:
Oxidation: : Undergoes oxidation reactions forming various oxidized derivatives.
Reduction: : Can be reduced to form different substituted pyrazoles.
Substitution: : Subject to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution conditions: : Use of strong bases or acids, depending on the desired reaction pathway.
Major Products Formed:
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Varied substituted products based on the nature of the reagents used.
Chemistry
Intermediate in Organic Synthesis: : Used in synthesizing complex organic molecules.
Ligand in Coordination Chemistry: : Functions as a ligand in the formation of coordination complexes.
Biology
Biochemical Probes: : Utilized in the study of biochemical pathways and interactions.
Medicine
Pharmaceutical Development: : Explored for potential therapeutic properties and as a scaffold for drug design.
Industry
Material Science: : Used in the development of new materials with specific electronic properties.
作用机制
The mechanism by which 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects typically involves:
Molecular Targets: : Interacts with specific proteins or enzymes.
Pathways Involved: : Alters biochemical pathways, potentially influencing cellular processes.
Comparison with Other Similar Compounds
Structural Comparison: : Compared to similar compounds such as other pyrazole-pyridine derivatives, it stands out due to its unique chloromethyl and fluoroethyl groups.
Unique Features: : Its specific substitutions provide distinct reactivity and application profiles.
Similar Compounds
2-(5-methyl-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
2-(5-chloromethyl-1-(2-fluoropropyl)-1H-pyrazol-3-yl)pyridine
This article captures the essential aspects of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons
属性
IUPAC Name |
2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-9-7-11(15-16(9)6-4-13)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGALFLIHRIVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



